Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate can be achieved through organic synthesis techniques. The specific synthetic routes and reaction conditions involve the use of formamidomethylation and esterification reactions . Industrial production methods typically involve large-scale organic synthesis processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The formamidomethyl group plays a crucial role in its biological activity, enabling the compound to bind to target proteins and modulate their function. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar ethyl group but lacking the formamidomethyl and pyridinyl groups.
Methyl butyrate: Another ester with a different alkyl group and lacking the aromatic and pyridinyl features.
Ethyl benzoate: Contains an aromatic ring like this compound but lacks the pyridinyl and formamidomethyl groups
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-(formamidomethyl)-3-phenylpyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)10-16-15(13-6-4-3-5-7-13)9-8-14(19-16)11-18-12-20/h3-9,12H,2,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFMGOLLGGZAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=N1)CNC=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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